molecular formula C20H18Cl2N2O5 B2648203 2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate CAS No. 939893-86-4

2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate

Cat. No.: B2648203
CAS No.: 939893-86-4
M. Wt: 437.27
InChI Key: QFRCRPMZZVQWDI-UHFFFAOYSA-N
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Description

2-(Methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a methacryloyloxy group, an amino group, a cyano group, and a dichlorophenyl group, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.

    Introduction of the Amino and Cyano Groups: The amino and cyano groups are introduced through nucleophilic substitution reactions. This step often requires the use of reagents like ammonia or amines and cyanide sources.

    Attachment of the Methacryloyloxy Group: The methacryloyloxy group is typically introduced via esterification or transesterification reactions using methacrylic acid or its derivatives.

    Final Assembly: The final step involves coupling the dichlorophenyl group to the pyran ring, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized to maximize yield.

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or aldehyde.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Amines or aldehydes.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Polymer Chemistry: The methacryloyloxy group allows the compound to be used as a monomer in the synthesis of polymers with specific properties.

    Catalysis: The compound can act as a ligand in catalytic reactions, influencing the activity and selectivity of catalysts.

Biology and Medicine

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological pathways.

    Biomaterials: Its polymerizable nature allows it to be used in the development of biomaterials for medical applications such as drug delivery systems.

Industry

    Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its reactive methacryloyloxy group.

Mechanism of Action

The mechanism of action of 2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate depends on its application:

    Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. The cyano and amino groups can form hydrogen bonds or ionic interactions with biological targets.

    Polymerization: The methacryloyloxy group undergoes free radical polymerization, forming long polymer chains.

Comparison with Similar Compounds

Similar Compounds

    2-(Methacryloyloxy)ethyl 6-amino-5-cyano-4-phenyl-2-methyl-4H-pyran-3-carboxylate: Similar structure but lacks the dichlorophenyl group.

    2-(Acryloyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate: Similar but with an acryloyloxy group instead of methacryloyloxy.

Uniqueness

The presence of the dichlorophenyl group and the methacryloyloxy group in 2-(methacryloyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate provides unique reactivity and potential for diverse applications, distinguishing it from similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(2-methylprop-2-enoyloxy)ethyl 6-amino-5-cyano-4-(2,4-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O5/c1-10(2)19(25)27-6-7-28-20(26)16-11(3)29-18(24)14(9-23)17(16)13-5-4-12(21)8-15(13)22/h4-5,8,17H,1,6-7,24H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRCRPMZZVQWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCCOC(=O)C(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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